
4-Methoxy-2-nitrobenzaldehyde
概要
説明
4-Methoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO4 . It has an average mass of 181.145 Da and a monoisotopic mass of 181.037506 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the nitration of vanillin to form 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . Another method involves the preparation of N-((oxazolyl)phenyl)chromanecarboxamide derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . It has several properties including a density of 1.3±0.1 g/cm3, a boiling point of 354.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 354.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.0±3.0 kJ/mol and a flash point of 184.2±25.7 °C .科学的研究の応用
Synthesis and Chemical Reactivity
4-Methoxy-2-nitrobenzaldehyde has been utilized in various synthesis processes. For instance, it has been converted to amines and further reacted to form halides, which then lead to the synthesis of phthalazine derivatives, showcasing its utility as a precursor for more complex chemical structures (Tsoungas & Searcey, 2001). Additionally, its role in the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde through reactions with sodium methoxide highlights its versatility in chemical transformations (Monk et al., 2003).
Photocatalytic Applications
Research has explored the photocatalytic oxidation of benzyl alcohol derivatives, including this compound, into their corresponding aldehydes using titanium dioxide under visible light irradiation. This process demonstrates the potential of this compound in applications requiring selective oxidation, with high conversion and selectivity achieved under mild conditions (Higashimoto et al., 2009).
Crystallography and Physical Properties
The polymorphic forms of this compound have been studied, indicating its varied crystalline structures and the implications these have on its physical properties and applications in material science. Such research underscores the importance of understanding the polymorphism of chemical compounds for their application in various scientific fields (Wishkerman et al., 2006).
Environmental and Catalytic Studies
The compound has also been examined in environmental and catalytic contexts, such as its involvement in photocatalytic processes for the oxidation of alcohol derivatives. These studies highlight the environmental applications of this compound, particularly in the green synthesis and catalysis domain, aiming at more sustainable chemical processes (Yuanbin, 2004).
Safety and Hazards
The safety data sheet for 4-Methoxy-2-nitrobenzaldehyde indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
作用機序
Target of Action
4-Methoxy-2-nitrobenzaldehyde is an organic compound It’s often used as a building block in the preparation of various organic compounds .
Mode of Action
It’s known that nitrobenzaldehydes can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
It’s used in the synthesis of various organic compounds , which could potentially interact with multiple biochemical pathways.
Pharmacokinetics
Its solubility in organic solvents such as chloroform, ethanol, and dichloromethane suggests that it may be well-absorbed and distributed in the body
Result of Action
Given its use in the synthesis of various organic compounds , it’s likely that its effects would depend on the specific compounds that it’s used to synthesize.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, pH, and the presence of other chemicals. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
生化学分析
Biochemical Properties
4-Methoxy-2-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of drug-metabolizing enzymes. It interacts with enzymes by binding to their active sites, thereby impeding their catalytic functions. This interaction is crucial in the study of enzyme inhibition and regulation. Additionally, this compound is involved in the preparation of therapeutically active substances for the treatment of retinal diseases .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, it can alter the normal metabolic processes within cells, leading to changes in gene expression and cellular responses. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As an enzyme inhibitor, it binds to the active sites of enzymes, preventing their normal catalytic activities. This inhibition can lead to changes in gene expression and cellular functions. The compound’s ability to regulate gene expression makes it a valuable tool in biochemical research and drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Understanding these temporal effects is essential for optimizing its use in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular functions changes significantly with varying dosages. These findings are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an enzyme inhibitor affects metabolic flux and metabolite levels within cells. By altering these pathways, the compound can influence cellular metabolism and overall cellular health. Understanding these metabolic interactions is vital for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are essential for understanding its cellular effects and optimizing its use in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its role in enzyme inhibition and gene expression regulation. Understanding the subcellular localization of this compound provides insights into its biochemical properties and potential therapeutic applications .
特性
IUPAC Name |
4-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTDQLIGNSBZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326801 | |
| Record name | 4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22996-21-0 | |
| Record name | 4-Methoxy-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the different synthetic routes used to produce 4-Methoxy-2-nitrobenzaldehyde derivatives?
A1: The provided research papers highlight the synthesis of compounds incorporating the this compound structure, specifically 3-hydroxy-4-methoxy-2-nitrobenzaldehyde. [] This particular derivative is prepared through the condensation reaction with a substituted 2-acetylpyridine, showcasing its utility as a building block for more complex molecules. [] Understanding the reactivity of different positions on the benzene ring, influenced by the methoxy and nitro groups, is crucial for designing efficient synthetic strategies towards various derivatives.
Q2: How does the presence of methionine influence the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde?
A2: Research suggests that methionine plays a key role in the selective hydrolysis of the 5th-position methoxy group in 4,5-dimethoxy-2-nitrobenzaldehyde. [] It's proposed that methionine facilitates the hydrolysis by forming a multiple hydrogen-bonded association complex with the reaction intermediates. [] This complex formation likely enhances the reactivity of the 5th-position methoxy group towards hydrolysis, leading to the desired 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde product.
Q3: What spectroscopic techniques were used to confirm the structure of the synthesized compounds?
A3: The synthesized compounds, including 2-Bromo-5-hydroxy-4-methoxybenzaldehyde and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, were characterized using a combination of spectroscopic techniques. These include ¹H-NMR (Proton Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). [] Each technique provides complementary information about the structure, functional groups, and molecular weight of the synthesized molecules, confirming their identity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

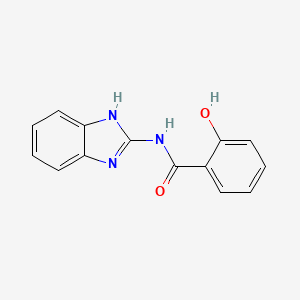


![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)
![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)
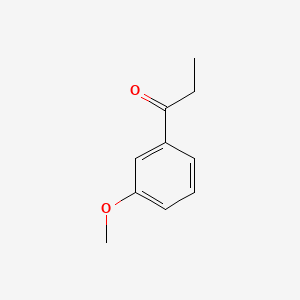
![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)
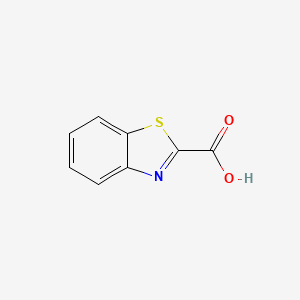
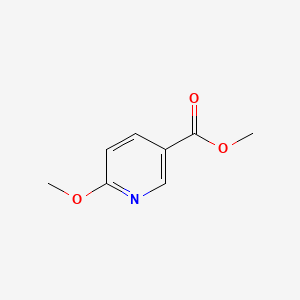
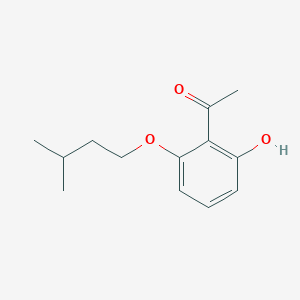
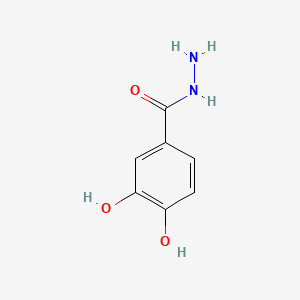
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)

